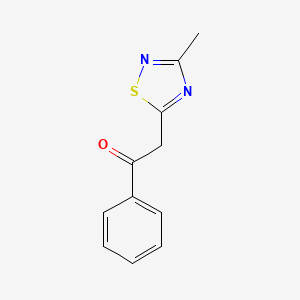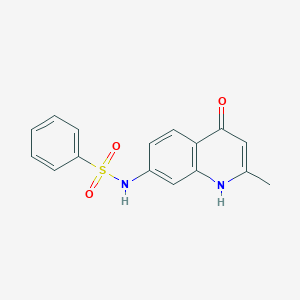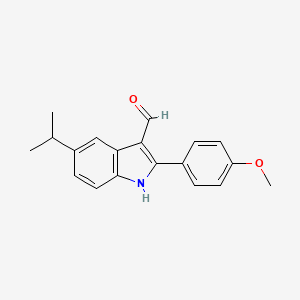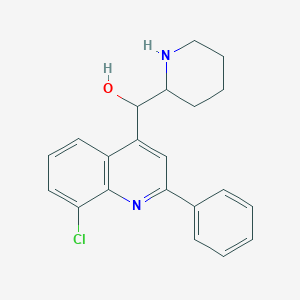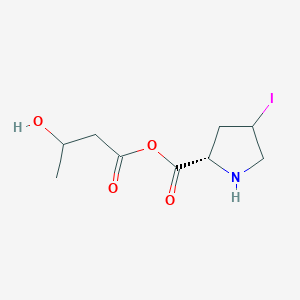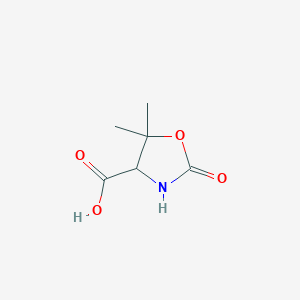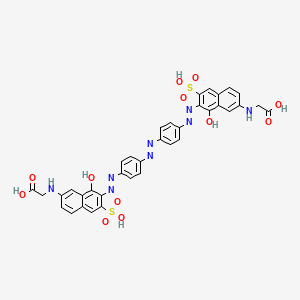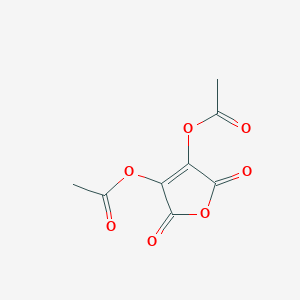![molecular formula C16H16O B12896757 2,3,7,8-Tetramethyldibenzo[b,d]furan CAS No. 39763-74-1](/img/structure/B12896757.png)
2,3,7,8-Tetramethyldibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,7,8-Tetramethyldibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic organic compounds with a furan ring fused to two benzene rings The compound is characterized by the presence of four methyl groups at the 2, 3, 7, and 8 positions on the dibenzofuran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetramethyldibenzo[b,d]furan typically involves the cyclization of 3,4,3’,4’-tetramethyldiphenyl ether. The process begins with the bromination or iodination of 3,4,3’,4’-tetramethyldiphenyl ether to form 2,2’-dihalo derivatives. These derivatives are then treated with lithium metal to form a dilithio derivative, which undergoes cyclization upon exposure to oxygen, yielding this compound .
Industrial Production Methods
the Ullmann reaction, which involves the coupling of aromatic halo derivatives using copper powder at elevated temperatures, has been shown to produce the compound in high yields .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,7,8-Tetramethyldibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran-2,3,7,8-tetracarboxylic acid.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzofuran core.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Dibenzofuran-2,3,7,8-tetracarboxylic acid.
Reduction: Various reduced derivatives depending on the specific reducing agent used.
Substitution: Halogenated and nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,3,7,8-Tetramethyldibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3,7,8-Tetramethyldibenzo[b,d]furan involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzofuran: A polychlorinated dibenzofuran with similar structural features but different chemical properties due to the presence of chlorine atoms.
Dibenzofuran: The parent compound without any methyl or halogen substitutions.
Uniqueness
2,3,7,8-Tetramethyldibenzo[b,d]furan is unique due to the presence of four methyl groups, which influence its chemical reactivity and physical properties. This methylation pattern distinguishes it from other dibenzofurans and contributes to its specific applications and behavior in chemical reactions .
Eigenschaften
CAS-Nummer |
39763-74-1 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
2,3,7,8-tetramethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-9-5-13-14-6-10(2)12(4)8-16(14)17-15(13)7-11(9)3/h5-8H,1-4H3 |
InChI-Schlüssel |
YPBUDKHZFLGKPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)OC3=C2C=C(C(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[1-(diphenylphosphino)-1H-pyrrol-2-yl]-](/img/structure/B12896681.png)
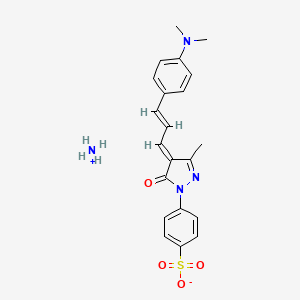
![3-(4-Methylphenyl)[1,2]oxazolo[5,4-d]pyrimidin-4(2H)-one](/img/structure/B12896684.png)


